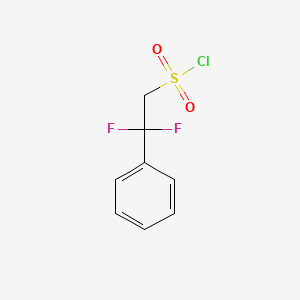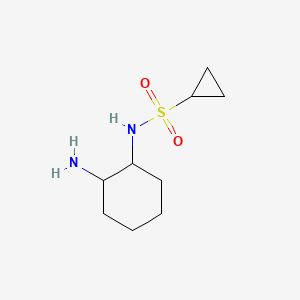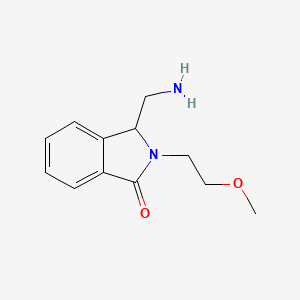
3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes an aminomethyl group, a methoxyethyl group, and a dihydroisoindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: The initial step involves the cyclization of a suitable precursor to form the isoindolone core. This can be achieved through a condensation reaction between a phthalic anhydride derivative and an amine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the isoindolone core.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as 2-methoxyethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, aldehydes, or carboxylic acids.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Various substituted isoindolones with different functional groups.
科学的研究の応用
3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The dihydroisoindolone core provides structural stability and rigidity, allowing for precise binding to targets.
類似化合物との比較
Similar Compounds
2-(2-Methoxyethyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the aminomethyl group, resulting in different reactivity and biological activity.
3-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the methoxyethyl group, affecting its solubility and pharmacokinetic properties.
3-(Aminomethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical and biological properties.
Uniqueness
3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-(aminomethyl)-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-7-6-14-11(8-13)9-4-2-3-5-10(9)12(14)15/h2-5,11H,6-8,13H2,1H3 |
InChIキー |
AHYOOTAIVSMPMY-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(C2=CC=CC=C2C1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)
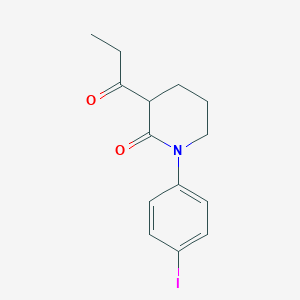
![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
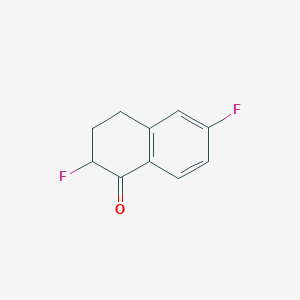
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
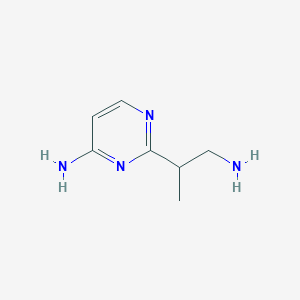
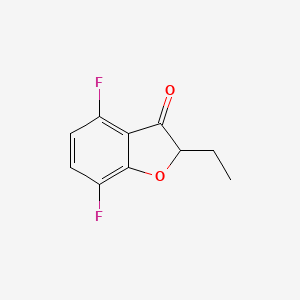
![4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13250669.png)
